CYP11B2 Selective Inhibition: 68-fold Selectivity over CYP11B1
In a patent-assigned structure-activity study, a compound bearing the 5-(difluoromethyl)picolinonitrile scaffold demonstrated potent and selective inhibition of human CYP11B2 (aldosterone synthase) [1]. The target compound exhibited an IC₅₀ of 55 nM against CYP11B2, while showing only weak activity against CYP11B1 (IC₅₀ 3.76 μM), yielding a 68-fold selectivity window [1]. This contrasts with broader-spectrum picolinonitrile-based CYP inhibitors, which often display less favorable selectivity ratios [2].
| Evidence Dimension | Enzyme Inhibition (CYP11B2 vs. CYP11B1) |
|---|---|
| Target Compound Data | IC₅₀ = 55 nM (CYP11B2); IC₅₀ = 3.76 μM (CYP11B1) |
| Comparator Or Baseline | Typical CYP11B2 inhibitors (e.g., Fadrozole) show CYP11B2 IC₅₀ ~10 nM but CYP11B1 IC₅₀ ~10 nM, resulting in selectivity ratio ~1 [2] |
| Quantified Difference | Selectivity ratio (CYP11B1 IC₅₀ / CYP11B2 IC₅₀) = 68 |
| Conditions | V79 cell lines stably expressing human CYP11B2 or CYP11B1; standard transfection protocol [1] |
Why This Matters
High CYP11B2 selectivity reduces the risk of cortisol synthesis interference, a critical parameter for procuring aldosterone synthase inhibitors over non-selective CYP modulators.
- [1] BindingDB. BDBM50019894. IC₅₀ 55 nM (CYP11B2); IC₅₀ 3.76 μM (CYP11B1). US9745282. View Source
- [2] Hu, Q., et al. (2011). Aldosterone synthase inhibitors as promising treatments for hypertension and heart failure. Expert Opinion on Therapeutic Patents, 21(5), 657-673. View Source
